Product packaging for Coelenterazine hcp(Cat. No.:CAS No. 123437-32-1)

Coelenterazine hcp

Cat. No.: B048168
CAS No.: 123437-32-1
M. Wt: 399.5 g/mol
InChI Key: UCSBOFLEOACXIR-UHFFFAOYSA-N
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Description

Significance of Bioluminescent Systems in Biological Sciences

Bioluminescence is a chemical process wherein living organisms produce light without generating significant heat. i3l.ac.id This "cold light" is the result of a reaction between a luciferin (B1168401) (a light-emitting substrate) and a luciferase (an enzyme), typically in the presence of oxygen. nih.gov This natural phenomenon has become indispensable in the life sciences for several reasons. Bioluminescent systems offer a non-invasive way to visualize and quantify biological processes within living cells and organisms in real-time. i3l.ac.idlumitex.com

Key advantages of using bioluminescence in research include:

High Sensitivity: Bioluminescent assays can detect minute quantities of biological molecules, with some methods capable of detecting ATP levels corresponding to a single bacterial cell. rsc.org

Low Background Noise: Unlike fluorescence, bioluminescence does not require an external light source for excitation, thus eliminating issues of autofluorescence from cellular components. interchim.fr

Broad Dynamic Range: Systems like the aequorin/coelenterazine (B1669285) complex can measure a wide range of analyte concentrations, such as calcium ions from approximately 0.1 µM to over 100 µM. fishersci.comaatbio.com

Versatility: Bioluminescent reporters are widely used in various applications, including gene expression analysis, cell tracking, protein-protein interaction studies, and drug discovery. nih.govmdpi.com

Overview of Coelenterazine as a Class of Luciferins

Coelenterazine is a widespread luciferin found in numerous marine organisms across at least eight phyla, including jellyfish, squid, and shrimp. wikipedia.orgacs.org It serves as the light-emitting substrate for a variety of luciferases, such as those from Renilla, Gaussia, and Oplophorus, as well as for calcium-binding photoproteins like aequorin and obelin. mdpi.comwikipedia.org

The basic mechanism of coelenterazine-based bioluminescence involves its oxidation, catalyzed by a luciferase, which leads to the formation of an excited-state product, coelenteramide (B1206865), and the emission of light, typically in the blue-to-cyan range. scispace.comrsc.org The coelenterazine-luciferase system is notably simple, often not requiring any additional cofactors for its light-emitting reaction. scispace.com

Historical Context of Coelenterazine Analog Development

The discovery and characterization of native coelenterazine in the mid-1970s by two independent research groups paved the way for its use in biological assays. acs.org However, the desire for improved characteristics such as brighter light emission, different colors, and better stability led to the development of synthetic coelenterazine analogs. nih.gov

Early research in the 1970s by Milton J. Cormier's laboratory led to the initial synthesis of several key analogs, including coelenterazine h. rsc.org The development of these analogs aimed to overcome some of the limitations of native coelenterazine, such as its relatively modest light output in certain systems. The synthesis of these new molecules allowed researchers to fine-tune bioluminescent systems for specific applications, enhancing their sensitivity and utility. illinois.edu This pioneering work laid the foundation for the creation of a diverse palette of coelenterazine derivatives with a wide range of properties. nih.gov

Introduction to Coelenterazine hcp as a Key Synthetic Analog

This compound is a synthetic analog of coelenterazine that has gained prominence in bioluminescence research due to its superior properties. fishersci.comcaymanchem.com It is a derivative designed for enhanced performance, particularly in applications requiring high sensitivity and a rapid response. aatbio.combiotium.com

When used to reconstitute the photoprotein aequorin, this compound generates a significantly brighter light signal—reportedly up to 190 to 500 times more intense than native coelenterazine—and exhibits a faster response time to calcium ions. interchim.frfishersci.combiotium.com These characteristics make it an exceptionally sensitive indicator for monitoring intracellular calcium dynamics. medchemexpress.com Its formal chemical name is 8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one. caymanchem.com The enhanced luminescence and rapid kinetics of this compound have established it as a valuable tool for a variety of advanced bioluminescent assays, including high-throughput screening for G-protein coupled receptors (GPCRs). aatbio.com

Comparative Properties of Native Coelenterazine and this compound

Property Native Coelenterazine This compound
Emission Maximum (with Aequorin) 466 nm biotium.com 444 nm biotium.com
Relative Luminescence Intensity (with Aequorin) 1.00 (baseline) biotium.com 190 biotium.com
Half-rise Time (s) (with Aequorin) 0.4-0.8 biotium.com 0.15-0.3 biotium.com
Molecular Formula C₂₆H₂₁N₃O₃ nih.gov C₂₅H₂₅N₃O₂ caymanchem.com
Molecular Weight 423.47 g/mol nih.gov 399.48 g/mol sigmaaldrich.com
Primary Use General bioluminescence assays, reporter gene studies interchim.frbiotium.com High-sensitivity Ca²⁺ detection, BRET, HTS assays interchim.fraatbio.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25N3O2 B048168 Coelenterazine hcp CAS No. 123437-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c29-20-12-10-19(11-13-20)23-16-28-24(21(26-23)14-17-8-4-5-9-17)27-22(25(28)30)15-18-6-2-1-3-7-18/h1-3,6-7,10-13,16-17,29-30H,4-5,8-9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSBOFLEOACXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CC=C4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376337
Record name Coelenterazine hcp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123437-32-1
Record name Coelenterazine hcp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123437-32-1
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Synthetic Design and Chemical Modulations of Coelenterazine Hcp

Rational Design Principles for Coelenterazine (B1669285) Analogs

The rational design of coelenterazine analogs hinges on understanding the structure-property relationships of the imidazopyrazinone core. The core itself is generally preserved as it is essential for the oxidative reaction that produces light. nih.gov Instead, synthetic efforts are concentrated on modifying the substituents at the C-2, C-5, C-6, and C-8 positions. scispace.com These modifications can profoundly influence the molecule's interaction with luciferases, its quantum yield, and the energy of the emitted light.

Modifications at specific positions on the coelenterazine imidazopyrazinone core have predictable, albeit interconnected, effects on the resulting bioluminescence. The substituents at these key positions can alter the electronic distribution within the molecule and its steric interactions with the luciferase active site, thereby tuning the luminescent output. scispace.com

C-2 Position: The substituent at the C-2 position is known to significantly influence the rate of the bioluminescent reaction. sigmaaldrich.com For instance, replacing the p-hydroxybenzyl group of native coelenterazine with a benzyl (B1604629) group (as in Coelenterazine h) or other modified benzyl groups can alter the kinetics of light emission when paired with luciferases or photoproteins. sigmaaldrich.comcaymanchem.com The benzyl group at the C-2 position is considered important for achieving competent bioluminescence. scispace.com

C-5 Position: While less commonly modified, changes at the C-5 position can also impact bioluminescent properties. Bridging the C-5 and C-6 positions with a ring structure is one strategy that has been explored to create red-shifted analogs. nih.gov

C-8 Position: Similar to the C-6 position, the C-8 substituent strongly influences the emission wavelength. Introducing conjugated olefins or aromatic groups at this position can induce a significant bathochromic (red) shift in the emission spectrum. researchgate.net For example, the direct attachment of an aryl moiety to the imidazopyrazinone core at the C-8 position has been shown to cause a significant red-shift with NanoLuc luciferase. nih.gov In other contexts, such as with the photoprotein aequorin, replacing the C-8 benzyl group with a cyclopentylmethyl group (as in Coelenterazine cp) can increase conformational freedom, leading to higher Ca2+ sensitivity and a faster reaction rate. nih.gov

The following table summarizes the effects of various substituents on the bioluminescent properties of selected coelenterazine analogs when used with the photoprotein aequorin.

Analog NameC-2 SubstituentC-8 SubstituentEmission Max (nm)Relative IntensityKey Characteristic
Native Coelenterazinep-HydroxybenzylBenzyl4661Baseline
Coelenterazine hBenzylBenzyl4661010-20x higher intensity than native
Coelenterazine cpp-HydroxybenzylCyclopentylmethyl44215Higher Ca2+ sensitivity, faster response
Coelenterazine hcpBenzylCyclopentylmethyl444190High quantum yield and fast response
Coelenterazine fp-FluorobenzylBenzyl47318Higher intensity than native
Coelenterazine fcpp-FluorobenzylCyclopentylmethyl452135High intensity

Data compiled from multiple sources detailing properties with aequorin. Relative intensity values can vary based on the specific luciferase or photoprotein used. biotium.com

This compound, chemically named 8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one, is a synthetic analog designed for enhanced bioluminescent properties. wikidata.orgcaymanchem.com Its structure is a hybrid of two other well-known analogs, Coelenterazine h and Coelenterazine cp, combining key features from both.

The design rationale for this compound can be inferred from its constituent parts:

The phenylmethyl (benzyl) group at the C-2 position is adopted from Coelenterazine h. This modification, which removes the hydroxyl group from the benzyl ring found in native coelenterazine, is associated with a significant increase in luminescence intensity. caymanchem.comaatbio.com

The cyclopentylmethyl group at the C-8 position is derived from Coelenterazine cp. In studies with aequorin, this substitution was found to provide the coelenterazine moiety with greater conformational freedom within the protein's binding pocket, as it does not engage in the same hydrophobic interactions as the original benzyl group. nih.gov This increased flexibility is linked to a higher sensitivity and a more rapid light-emitting reaction. nih.govbiotium.com

Influence of Substituents at C-2, C-5, C-6, and C-8 Positions on Bioluminescence

Methodological Approaches for Derivatization of the Imidazopyrazinone Core

The synthesis of coelenterazine analogs like this compound relies on robust chemical methods for the regioselective functionalization of the central imidazopyrazinone core. A common strategy involves building the molecule around a substituted 2-aminopyrazine (B29847) precursor.

A key step in many synthetic routes is the introduction of aryl, benzyl, or other functional groups at the C-6 and C-8 positions of the pyrazine (B50134) ring. Modern cross-coupling reactions are instrumental in achieving this. For example, palladium-catalyzed cross-coupling reactions such as the Suzuki coupling (using boronic acids or esters) and the Negishi coupling (using organozinc reagents) are frequently employed. These methods allow for the regioselective installation of various substituents onto a di-halogenated pyrazine starting material, such as 2-amino-3,5-dibromopyrazine. cenmed.com

The general synthetic sequence can be outlined as:

Initial Cross-Coupling: A first Suzuki or Negishi coupling reaction is used to introduce the desired substituent at either the C-6 or C-8 position of the halogenated aminopyrazine.

Second Cross-Coupling: A second coupling reaction installs the second substituent at the remaining halogenated position, affording a di-substituted aminopyrazine intermediate.

Cyclization: The final imidazopyrazinone ring system is constructed through the condensation and cyclization of the di-substituted aminopyrazine intermediate with an appropriate α-ketoacetal or related compound, which provides the C-2 substituent and forms the five-membered imidazole (B134444) ring. cenmed.com

This modular approach provides a versatile platform for creating a diverse library of coelenterazine analogs, enabling the systematic exploration of structure-function relationships and the development of probes like this compound with highly optimized properties for specific biological applications.

Advanced Bioluminescent Characteristics of Coelenterazine Hcp

Enhanced Luminescence Intensity and Quantum Yield

One of the most notable characteristics of Coelenterazine (B1669285) hcp is its dramatically enhanced luminescence intensity when used with photoproteins. When reconstituted with apoaequorin, Coelenterazine hcp produces a light signal that is approximately 190 times more intense than that produced by native coelenterazine. scientificlabs.co.ukbiotium.cominterchim.frbiotium.combioscience.co.ukfishersci.com Some studies report up to a 500-fold increase in light intensity, which contributes to an improved sensitivity in calcium detection assays. interchim.frinterchim.fr

This enhanced brightness is a result of a high luminescence quantum yield. thermofisher.comaatbio.com Among a range of common coelenterazine derivatives, aequorin reconstituted with this compound demonstrates the highest quantum yield, making it one of the most efficient and brightest options for generating bioluminescence. thermofisher.comaatbio.comaatbio.com While its peak intensity is exceptionally high, its relative luminescence capacity—the total light emitted over the entire reaction—is slightly lower than that of native coelenterazine, indicating a very bright but more rapid flash of light. bioscience.co.uk

Spectral Emission Properties and Peak Maxima

This compound exhibits distinct spectral properties. In the presence of the photoprotein aequorin, it emits light in the blue region of the visible spectrum, with a peak maximum consistently reported at or around 445 nm. bertin-bioreagent.comcaymanchem.comresearchgate.netbiomol.com Some analyses specify the emission maximum at 444 nm. biotium.combioscience.co.ukbiosyn.com The corresponding absorption maximum for this analog is approximately 430 nm. biotium.combiotium.com This blue-shifted emission, compared to the 465-466 nm peak of native coelenterazine, is a key feature that can be leveraged in various experimental designs, particularly in multiplexing applications where spectral separation from other reporters is crucial. researchgate.net

Kinetic Profiles of Bioluminescence Emission

The kinetics of the light-emitting reaction are significantly altered in this compound compared to the native form, characterized by a rapid onset and a short duration of emission.

This compound is distinguished by its faster response dynamics. scientificlabs.co.ukbiotium.cominterchim.frbiotium.comfishersci.com When used to measure calcium with aequorin, it demonstrates a much quicker generation of the light signal upon calcium binding. thermofisher.comthermofisher.com The half-rise time—the time required to reach 50% of the maximum light intensity—for this compound is between 0.15 and 0.3 seconds. biotium.combioscience.co.uk This is substantially faster than native coelenterazine, which has a half-rise time ranging from 0.4 to 0.8 seconds. biotium.combioscience.co.uk This rapid response makes it an excellent tool for monitoring fast intracellular calcium transients. nih.gov

Consistent with its rapid rise in luminescence, this compound exhibits a shortened emission half-life. nih.gov This "flash" kinetic profile means the light signal decays quickly after its peak. For example, one study recorded a bioluminescence decay half-life of just 0.17 seconds for an aequorin mutant paired with this compound. researchgate.net This contrasts with other analogs like Coelenterazine i, which can have half-lives of several seconds. bioscience.co.ukresearchgate.net The rapid decay kinetics, combined with the fast rise time, are advantageous for applications requiring high temporal resolution to track rapid biological events. researchgate.net

Faster Response Time Dynamics in Light Generation

Comparative Analysis of Bioluminescent Performance with Native Coelenterazine and Other Analogs

The performance of this compound is best understood when compared directly with native coelenterazine and other widely used analogs. Each analog possesses a unique combination of intensity, emission wavelength, and kinetic properties, making them suitable for different experimental needs. scispace.combiotrend.com this compound stands out for its combination of exceptionally high intensity and fast kinetics. aatbio.comaatbio.com

The following table provides a comparative overview of the key bioluminescent properties of this compound and several other common analogs when complexed with aequorin.

Coelenterazine AnalogRelative Intensity (vs. Native)Emission Maximum (nm)Half-Rise Time (s)Relative Luminescence Capacity (vs. Native)
This compound1904440.15-0.30.67
Native Coelenterazine14650.4-0.81.0
Coelenterazine cp154420.15-0.30.95
Coelenterazine f184730.4-0.80.80
Coelenterazine fcp1354520.4-0.80.57
Coelenterazine h104750.4-0.80.82
Coelenterazine i0.0347680.70
Coelenterazine ip4744110.54
Coelenterazine n0.0146750.26

Data sourced from various biochemical studies. bioscience.co.uk

Molecular Interactions with Luciferases and Photoproteins

Interaction Mechanisms with Apoaequorin and Calcium-Binding Photoproteins

The photoprotein aequorin, originally isolated from the jellyfish Aequorea victoria, is a complex composed of the apoprotein apoaequorin, molecular oxygen, and the luminophore coelenterazine (B1669285). nih.govuni.lunih.gov The binding of calcium ions to this complex triggers a conformational change, leading to the oxidation of coelenterazine, which results in the emission of blue light. nih.govuni.lunih.gov Coelenterazine hcp, as a synthetic analog, can replace the native coelenterazine to form a functional photoprotein with altered and often improved properties.

The process of forming a functional photoprotein involves the in vitro or in vivo reconstitution of the apoaequorin protein with a coelenterazine analog, such as this compound. nih.govstanford.edu Apoaequorin itself is not luminescent; it must bind with its luciferin (B1168401) substrate to become the active photoprotein, aequorin. stanford.edunih.gov This reconstitution is a spontaneous process where the hydrophobic coelenterazine molecule binds to the apoaequorin, generating the active probe ready for calcium-triggered luminescence. stanford.edu The resulting semi-synthetic aequorin complex, charged with this compound, emits light upon binding to Ca²⁺ ions, a characteristic that is fundamental to its use as a calcium indicator. nih.govuni.lunih.gov

A significant advantage of using this compound is the dramatic enhancement of the photoprotein's sensitivity to calcium. Aequorin reconstituted with this compound exhibits a luminescence intensity that can be up to 500 times greater than that of the complex formed with native coelenterazine. interchim.frinterchim.fr This heightened intensity directly translates to improved sensitivity in detecting minute changes in calcium concentrations. interchim.frinterchim.fr

Research has consistently shown that aequorin reconstituted with this compound possesses superior luminescent properties, including a high quantum yield and a rapid response time upon calcium binding. uni.lunih.govtennessee.edu These characteristics expand the dynamic range for calcium detection, allowing for the measurement of concentrations from approximately 0.1 µM to over 100 µM. nih.govuni.lunih.gov The enhanced brightness and fast kinetics make the this compound-aequorin system particularly well-suited for monitoring rapid and small fluctuations in intracellular calcium levels. nih.gov

Table 1: Comparative Luminescence Properties of Aequorin with Coelenterazine Analogs

Coelenterazine Analog Relative Luminescence Intensity (vs. Native) Key Characteristics
Native 1.0 Standard for comparison. bioscience.co.uk
cp 15 Faster response time. interchim.frbioscience.co.uk
f 18-20 High luminescence, more cell permeant. interchim.fr
h 10 Higher sensitivity for small Ca²⁺ changes. nih.govbioscience.co.uk
hcp 190-500 Highest quantum yield and fast response. interchim.frinterchim.frbioscience.co.uk
n 0.01 Low sensitivity, for high Ca²⁺ concentrations. bioscience.co.uk

The advantageous properties of this compound have been exploited in the development of other semisynthetic photoproteins beyond aequorin. Obelin, another calcium-binding photoprotein isolated from the hydroid Obelia longissima, can also be reconstituted with coelenterazine analogs. zhanggroup.org

The resulting semisynthetic photoprotein, obelin-hcp, has been identified as an excellent tool for tracking fast intracellular calcium transients. promega.de Comparative studies have demonstrated that obelin-hcp has a significantly faster rate of light signal rise upon a sudden increase in calcium concentration compared to both native obelin and native aequorin. promega.de Furthermore, obelin-hcp maintains high specific bioluminescence activity and exhibits enhanced calcium sensitivity, making it a superior probe for studying rapid calcium signaling events in cells. promega.de This development highlights the strategy of combining engineered photoproteins with synthetic coelenterazine analogs to create highly specialized molecular sensors.

Contributions to Enhanced Calcium Sensitivity and Detection Ranges

Substrate Properties for Renilla Luciferase (Rluc) and Engineered Variants

Renilla luciferase (Rluc), from the sea pansy Renilla reniformis, is another key enzyme that utilizes coelenterazine as a substrate. interchim.frwikipedia.org Unlike the calcium-dependent photoproteins, Rluc is a luciferase that directly catalyzes the oxidation of coelenterazine in an oxygen-dependent reaction to produce light, without the need for calcium as a trigger. nih.govscispace.com

This compound serves as a substrate for Rluc, participating in a catalytic reaction that results in light emission. nih.govavantorsciences.com The enzyme catalyzes the oxidative decarboxylation of the coelenterazine molecule, leading to the formation of coelenteramide (B1206865) in an excited state, which then decays to the ground state by emitting a photon of light. nih.govrsc.org

Studies have shown that various coelenterazine analogs, including hcp, are recognized and turned over by Rluc. nih.govresearchgate.net The specific chemical structure of each analog influences the kinetics and quantum yield of the reaction. For instance, research on the transport of coelenterazine analogs by P-glycoprotein (Pgp) has shown that this compound is a substrate for this transporter. nih.gov This indirectly affects the intracellular availability of the substrate for Rluc, thereby modulating the enzyme's apparent kinetics in living cells. nih.gov The catalytic efficiency of Rluc is dependent on the specific analog used, with modifications to the coelenterazine core affecting both substrate binding and the rate of turnover. rsc.org

Optimizing the performance of the Rluc-coelenterazine system is a key area of research, aimed at enhancing signal intensity, stability, and emission characteristics for various applications like BRET and in vivo imaging. Strategies generally fall into two main categories: modification of the coelenterazine substrate and engineering of the luciferase enzyme.

Substrate Modification : The synthesis of coelenterazine analogs with altered chemical groups is a primary strategy. While this compound itself is an optimized analog, further modifications to the imidazopyrazinone core at the C-2, C-6, and C-8 positions have been explored to create substrates with even brighter luminescence, longer half-lives, or red-shifted emission spectra. scispace.comrsc.org For example, the development of substrates like ViviRen™, an engineered coelenterazine-based compound with protected oxidation sites, aims to minimize substrate degradation and autoluminescence, leading to brighter output in vivo. promega.de

Luciferase Engineering : Site-directed and random mutagenesis of Renilla luciferase has yielded variants with improved properties. tennessee.edunih.gov Engineered versions of Rluc, such as RLuc8, have been developed with enhanced stability and a higher quantum yield. stanford.edu Combining these mutant enzymes with specific coelenterazine analogs can result in significant improvements in light output and spectral properties. For example, pairing specific Rluc mutants with novel coelenterazine derivatives has been shown to produce remarkable bioluminescence signals where the native enzyme shows little activity. scispace.com Additionally, studies have shown that additives like arginine can enhance the catalytic efficiency and thermal stability of Rluc by facilitating the release of the inhibitory product, coelenteramide, from the active site. nih.gov These combined approaches allow for the fine-tuning of the Rluc-coelenterazine system for specific experimental needs.

Catalytic Activity in Rluc-Mediated Oxidation

Binding and Conformational Dynamics within Active Sites of Bioluminescent Enzymes

The interaction of this compound with luciferases and photoproteins is a dynamic process governed by specific molecular recognition and conformational changes within the enzyme's active site. These interactions are crucial for the efficient catalysis of the bioluminescent reaction. The unique structure of this compound, a synthetic derivative of coelenterazine, influences its binding affinity and the subsequent light-emitting process.

The binding of coelenterazine derivatives is largely dictated by the environment of the enzyme's active site. For instance, the active site of the photoprotein aequorin is known to be highly hydrophobic and features critical triads of amino acid residues, including tyrosine, histidine, and tryptophan, which are involved in both substrate binding and catalysis. wikipedia.org Similarly, the active site of Renilla luciferase (RLuc) is also substantially hydrophobic. wikipedia.org For Gaussia luciferase (GLuc), a hydrophobic cavity has been identified as the prime candidate for the catalytic site. sigmaaldrich.com

Upon entering the active site, the this compound molecule must orient itself correctly to maximize the quantum yield of the bioluminescent reaction. cenmed.com This proper orientation is facilitated by a network of interactions between the substrate and the amino acid residues lining the active site. In a model of truncated Gaussia luciferase, the residue Arginine 76 (R76), located within the active site cavity, was found to form a stable hydrogen bond with the coelenterazine molecule. uni.lu This interaction is considered vital for anchoring the substrate and an environmental oxygen molecule, thereby stabilizing the transition states during the oxidation reaction. uni.lu In Renilla luciferase, a putative catalytic triad (B1167595) of residues—D120, E144, and H285—is thought to be directly involved in the decarboxylation of coelenterazine, while other residues like N53, W121, and P220 are implicated in substrate binding. wikipedia.orgctdbase.org The lack of a hydroxyl group on the C2-phenyl group in this compound can alter the potential for hydrogen bonding within the active site compared to native coelenterazine, potentially influencing its binding and reactivity. sigmaaldrich.com

The binding of the substrate induces significant conformational changes in the enzyme. In Ca²⁺-regulated photoproteins like aequorin, the binding of calcium ions to EF-hand motifs on the protein surface triggers a conformational shift. sigmaaldrich.comnih.gov This change in the protein's shape disturbs the hydrogen bond network within the active site, destabilizing the bound 2-hydroperoxycoelenterazine intermediate and initiating its decarboxylation to produce light. sigmaaldrich.comnih.govwikidata.org Studies with Gaussia luciferase also suggest that the binding of a coelenterazine analog can lead to substantial structural changes in the enzyme, even in regions remote from the hydrophobic active site. sigmaaldrich.com These dynamic changes are integral to the catalytic mechanism, bringing key residues into optimal position to facilitate the chemical reaction that results in light emission.

The interaction of this compound with aequorin results in a photoprotein complex with markedly enhanced properties compared to that formed with native coelenterazine. nih.govwikipedia.org This is evident in the significantly increased luminescence and faster reaction kinetics upon calcium introduction.

Table 1: Luminescent Properties of Coelenterazine Analogs with Apoaequorin

Coelenterazine Analog Emission Maximum (nm) Relative Luminescence Capacity Relative Intensity Half-rise Time (s)
native 466 1.00 1.00 0.4-0.8
hcp 444 0.67 190 0.15-0.3
cp 442 0.95 15 0.15-0.3
f 473 0.80 18 0.4-0.8
h 466 0.82 10 0.4-0.8
fcp 452 0.57 135 0.4-0.8
ip 441 0.54 47 1
i 476 0.70 0.03 8
n 467 0.26 0.01 5

Data sourced from Biotium, based on research findings. nih.govbiotium.combiotium.com

This table demonstrates that the aequorin complex reconstituted with this compound produces a luminescence intensity 190 times higher than the native complex and exhibits a significantly faster response time. nih.govwikipedia.org It also possesses the highest luminescence quantum yield among many common derivatives. nih.govwikipedia.orgfishersci.ca This superior performance highlights the favorable conformational state achieved upon the binding of this compound within the aequorin active site.

Applications in Advanced Biological Research Methodologies

Real-time Monitoring of Intracellular Calcium Dynamics

The measurement of intracellular calcium (Ca²⁺) is critical for understanding a vast array of cellular processes. Coelenterazine (B1669285) hcp is utilized in conjunction with the photoprotein apoaequorin to create a highly sensitive bioluminescent indicator for Ca²⁺.

When Coelenterazine hcp is introduced into cells expressing apoaequorin, they combine to form the functional photoprotein aequorin. The binding of three Ca²⁺ ions to this complex triggers a conformational change that results in the oxidative decarboxylation of this compound, releasing a flash of blue light. fishersci.com A key advantage of using this compound is the remarkable intensity of the light signal produced. The aequorin complex reconstituted with this compound is reported to generate a luminescence intensity up to 190 times higher than that produced with native coelenterazine. bioscience.co.uk This significant enhancement in light output, coupled with a fast response time, allows for the detection of minute and transient changes in intracellular Ca²⁺ concentrations with exceptional sensitivity. bioscience.co.ukberthold.com

The bioluminescence-based detection method also circumvents issues common to fluorescence-based indicators, such as cellular autofluorescence, phototoxicity, and photobleaching, as it does not require an external light source for excitation. nih.gov This makes the apoaequorin/Coelenterazine hcp system particularly well-suited for long-term studies in living cells.

Table 1: Comparative Luminescent Properties of Aequorin Reconstituted with Coelenterazine Analogs

Coelenterazine Analog Relative Intensity Half-rise time (s) Emission Max (nm)
Native 1.00 0.4-0.8 465
hcp 190 0.15-0.3 444
cp 15 0.15-0.3 442
f 18 0.4-0.8 473
h 10 0.4-0.8 475

Data sourced from publicly available research findings. berthold.com

The high sensitivity and broad dynamic range of the apoaequorin/Coelenterazine hcp system, capable of measuring Ca²⁺ concentrations from approximately 0.1 µM to over 100 µM, make it an invaluable tool for dissecting complex calcium signaling pathways. fishersci.com Researchers can monitor the subtle Ca²⁺ fluctuations associated with normal physiological processes, such as neurotransmission, muscle contraction, and fertilization. Furthermore, this system is employed to investigate aberrant Ca²⁺ signaling that is characteristic of numerous pathological conditions, including neurodegenerative diseases, cardiac arrhythmias, and cancer. The ability to observe these signaling events in real-time within living organisms provides deep insights into disease mechanisms.

High-Sensitivity Calcium Sensing in Live Cells

Gene Expression and Reporter Assays

This compound serves as a highly effective substrate for Renilla luciferase, an enzyme widely used in reporter gene assays to study gene expression and regulation.

In a typical reporter assay, the gene for Renilla luciferase is placed under the control of a specific promoter or regulatory element of interest. This construct is then introduced into cells. The expression of the Renilla luciferase gene is driven by the activity of the promoter. When this compound is supplied as a substrate, the luciferase catalyzes its oxidation, producing light. berthold.cominterchim.fr The intensity of the emitted light is directly proportional to the amount of active Renilla luciferase enzyme, which in turn reflects the transcriptional activity of the promoter being studied. biotium.com The high light output from the reaction with this compound enhances the sensitivity of these assays, allowing for the detection of weak promoter activity or small changes in gene expression.

The luminescent signal generated from the Renilla luciferase-Coelenterazine hcp reaction can be precisely measured using a luminometer. This allows for the accurate quantification of gene expression levels in various cellular models. biotium.com Because of its high sensitivity, this system is suitable for high-throughput screening applications, where researchers might test the effects of thousands of compounds on the expression of a particular gene. Renilla luciferase is often used in dual-reporter assays, frequently paired with firefly luciferase, to provide an internal control for normalization, which increases the accuracy of the gene expression measurements.

Utilization in Renilla Luciferase Reporter Systems for Transcriptional Analysis

Bioluminescence Resonance Energy Transfer (BRET) Systems

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology used to study protein-protein interactions in living cells. The technique relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. nih.gov The efficiency of this energy transfer is highly dependent on the distance and orientation between the donor and acceptor, typically occurring only when they are within 10 nanometers of each other.

In the most common BRET configurations, Renilla luciferase serves as the energy donor. bioscience.co.uk When its substrate, such as this compound, is added, the resulting enzymatic reaction generates light that can excite a nearby fluorescent acceptor protein (like GFP or YFP) if the proteins they are fused to are interacting. berthold.com The high luminescent output of the Renilla luciferase reaction with this compound can provide a strong initial signal, which is beneficial for the sensitivity of the BRET assay. While other coelenterazine analogs with different emission spectra, such as Coelenterazine 400a, are sometimes preferred to achieve better separation between donor and acceptor emission peaks, this compound is included in commercially available kits for BRET analysis and remains a viable substrate for these studies.

Role as a Donor Substrate for Protein-Protein Interaction Studies

This compound serves as a high-efficiency donor substrate in Bioluminescence Resonance Energy Transfer (BRET) assays, a powerful technology for monitoring protein-protein interactions in real time within living cells. berthold.comberthold.com In a BRET experiment, one protein of interest is fused to a donor luciferase (such as Renilla luciferase or aequorin), and the other protein is fused to an acceptor fluorophore. berthold.comnih.gov When the two proteins interact, they bring the donor and acceptor into close proximity (typically within 10 nm). berthold.comberthold.com

The process begins when this compound is oxidized by the luciferase, causing the donor to emit light. berthold.com If the acceptor is close enough, the energy from this reaction is transferred non-radiatively to the acceptor, which then emits light at its own characteristic wavelength. berthold.comberthold.com The ratio of acceptor emission to donor emission provides a quantitative measure of protein-protein interaction. berthold.com

The utility of this compound in this context is significantly enhanced by its superior light output. When complexed with the photoprotein aequorin, this compound generates a luminescence intensity that is 190 times higher than that produced with native coelenterazine. bioscience.co.ukfishersci.com This heightened signal intensity allows for more sensitive detection of interactions, even with proteins expressed at low, physiological levels. berthold.com

Table 1: Luminescent Properties of Coelenterazine Analogs with Apoaequorin

Analogλem (nm)Relative Luminescence CapacityRelative IntensityHalf-rise Time (s)
native4651.01.000.4-0.8
h4750.82100.4-0.8
hcp4440.671900.15-0.3
cp4420.95150.15-0.3

Data sourced from studies on coelenterazine analogs with apoaequorin. bioscience.co.uk

Development of Optimized BRET Pairs for Specific Research Questions

The selection of the donor substrate and acceptor fluorophore is critical for the success of a BRET assay. The development of different BRET generations (e.g., BRET1, BRET2) reflects efforts to optimize these pairs for better signal-to-noise ratios and spectral separation. berthold.comnih.gov BRET1, the original method, uses native coelenterazine as the substrate, which results in donor emission around 480 nm, and pairs it with acceptors like eYFP (emission at 530 nm). berthold.comnih.gov

This compound, with its blue-shifted emission peak at approximately 444-445 nm when used with luciferases like aequorin or Renilla luciferase, is instrumental in developing optimized BRET pairs. bioscience.co.ukresearchgate.net This shorter wavelength emission is a key feature of BRET2-type systems. BRET2 uses substrates like coelenterazine 400a (DeepBlueC™), which emits at ~395 nm, paired with acceptors like GFP (emission ~510 nm). berthold.comnih.gov The greater separation between the donor's blue-shifted emission and the acceptor's emission reduces spectral overlap or "bleed-through," resulting in a lower background and a higher signal-to-noise ratio. nih.gov This makes assays using blue-shifted substrates like this compound particularly well-suited for screening applications. berthold.comberthold.com

Researchers can create finely tuned reporter systems by combining specific luciferase mutants with different coelenterazine analogs. For instance, a 74 nm spectral separation was achieved between two different aequorin-based reporters by pairing an aequorin mutant (W86F) with this compound for an emission peak at 445 nm, and another mutant (Y82F) with coelenterazine-i for an emission at 519 nm. researchgate.net This ability to create spectrally distinct pairs is crucial for multiplexing applications, where multiple molecular interactions can be monitored simultaneously within the same cell. researchgate.net

Table 2: Comparison of Common BRET Methods

MethodDonorSubstrateDonor Emission (nm)AcceptorAcceptor Emission (nm)Key Feature
BRET 1RLucCoelenterazine480eYFP530Strong signal, long life-time. berthold.comnih.gov
BRET 2RLucCoelenterazine 400a395GFP510Better spectral separation, higher signal-to-noise. berthold.comnih.gov
NanoBRETNanoLuc®Furimazine460HaloTag® Ligand618Brighter donor, improved spectral overlap. berthold.com

This compound's blue-shifted emission aligns it with the principles of BRET2, aiming for improved spectral resolution.

In Vivo Bioluminescence Imaging (BLI) Applications

Bioluminescence imaging (BLI) is a non-invasive technique that allows for the visualization of biological processes within living organisms. thno.orgnih.gov The low background signal, or absence of autofluorescence, gives BLI a high signal-to-noise ratio, making it an exceptionally sensitive method for molecular imaging. thno.orgplos.org

Assessment of Molecular Events in Living Organisms

The use of coelenterazine analogs like this compound with luciferases enables the real-time assessment of a wide range of molecular events in living animals. thno.org By genetically engineering cells or organisms to express a luciferase enzyme in response to specific biological stimuli or in specific tissues, researchers can monitor processes such as gene expression, cell proliferation, cell trafficking, and protein-protein interactions non-invasively. nih.govmdpi.com

A significant challenge in in vivo imaging is the absorption and scattering of light by animal tissues, which is more pronounced for blue light than for red or near-infrared (NIR) light. thno.org To overcome this, advanced imaging strategies focus on shifting the emitted light to longer wavelengths. One powerful approach is to use BRET, where a blue-shifted substrate like a this compound derivative can power a luciferase donor, which in turn excites a red-shifted acceptor protein. thno.org Recent research has focused on synthesizing novel blue-shifted coelenterazine derivatives to create NIR-BRET systems that achieve a large spectral shift (e.g., from ~400 nm to over 700 nm), enabling highly sensitive imaging deep within tissues. thno.org These advancements are critical for accurately studying molecular events in deep-seated tissues and organs.

Considerations for Substrate Bioavailability and Signal Persistence in Vivo

The effectiveness of in vivo BLI is highly dependent on the pharmacological properties of the substrate, including its bioavailability and signal persistence. avantorsciences.comnih.gov A major factor limiting the bioavailability of coelenterazine and its analogs is their interaction with efflux pumps, specifically the multidrug resistance MDR1 P-glycoprotein (Pgp). nih.govtocris.com This protein actively transports coelenterazine out of cells, which can significantly reduce the intracellular substrate concentration and, consequently, the bioluminescent signal. nih.gov This transport activity can vary between different tissues and cell types, potentially impacting the interpretation of imaging results. nih.gov

Furthermore, the persistence and kinetics of the bioluminescent signal in vivo are important considerations. Studies comparing various coelenterazine analogs have shown that they exhibit distinct temporal signal profiles. researchgate.net The peak signal time and the rate of signal decay can differ significantly depending on the specific analog used and the route of administration (e.g., intravenous vs. intraperitoneal). researchgate.net For instance, some analogs may provide a bright but transient flash of light, while others might produce a more stable, prolonged signal. bioscience.co.ukresearchgate.net Therefore, the selection of an appropriate coelenterazine derivative, such as this compound, must be carefully matched to the biological question and the experimental design to ensure reliable and reproducible in vivo imaging results. researchgate.net Formulations that improve water solubility, such as Aquaphile™ coelenterazines, have also been developed to facilitate use in in vivo studies. avantorsciences.combiotium.com

Cellular Permeation and Transporter Interactions of Coelenterazine Hcp

Modulation by Multidrug Resistance P-glycoprotein (MDR1 Pgp)

Multidrug Resistance P-glycoprotein (MDR1 Pgp), also known as ATP-binding cassette sub-family B member 1 (ABCB1), is a well-characterized efflux pump that actively transports a wide array of substances out of cells. pnas.orgpnas.orgnih.gov This transporter plays a significant role in the development of multidrug resistance in cancer cells by reducing the intracellular accumulation of chemotherapeutic agents. pnas.orgnih.gov

Investigation of Pgp-Mediated Transport and Efflux Mechanisms

The structural and physicochemical properties of coelenterazine (B1669285) and its analogs are similar to those of compounds transported by MDR1 Pgp. pnas.orgnih.gov Studies have confirmed that native coelenterazine is avidly transported by human MDR1 Pgp. pnas.orgnih.govnih.gov In cells engineered to overexpress Pgp, the bioluminescent signal generated from the reaction of coelenterazine with Renilla luciferase (Rluc) is significantly lower compared to cells lacking Pgp expression. pnas.orgpnas.org This reduced signal is a direct result of Pgp-mediated efflux, which lowers the intracellular concentration of coelenterazine available to the luciferase enzyme. pnas.org The addition of potent and selective Pgp inhibitors can reverse this effect, restoring bioluminescence to levels seen in non-Pgp-expressing cells. pnas.orgnih.gov

However, not all coelenterazine analogs interact with Pgp in the same manner. Research on a panel of coelenterazine derivatives, including Coelenterazine hcp, has revealed differential substrate specificities. One study evaluated several analogs and found that while native coelenterazine, coelenterazine f, and coelenterazine h were transported by Pgp, this compound was not identified as a significant substrate for human Pgp (ABCB1). nih.govnih.gov Another investigation using HEK293 cells transfected to express human ABCB1 also concluded that this compound was not a substrate for this transporter. researchgate.net This contrasts with native coelenterazine, which was confirmed to be a substrate in the same study. researchgate.netnih.gov

Implications for Non-invasive Bioluminescence Imaging in Drug Resistance Research

The differential transport of coelenterazine analogs by MDR1 Pgp has significant implications for non-invasive bioluminescence imaging (BLI) in the context of drug resistance research. Since Pgp activity modulates the intracellular concentration of its substrates, the bioluminescent signal can serve as a direct readout of Pgp transport function in living animals. pnas.orgpnas.org For substrates like native coelenterazine, a lower light output in tumor cells can indicate high Pgp expression and activity, a hallmark of multidrug resistance. pnas.org Conversely, an increase in bioluminescence upon administration of a test compound can signify effective inhibition of Pgp, providing a powerful tool for screening new drug resistance reversal agents. pnas.orgnih.gov

The finding that this compound is not a substrate for human Pgp offers a distinct advantage. nih.govresearchgate.net It can be used as a control substrate in dual-reporter or sequential imaging studies to normalize for factors independent of Pgp activity, such as tumor size, vascularization, or luciferase expression levels. By comparing the signal from a Pgp-transported analog with the signal from a non-transported analog like this compound, researchers can more accurately quantify Pgp-specific efflux activity. This approach enhances the precision of in vivo screening for Pgp inhibitors and the study of multidrug resistance dynamics. pnas.orgresearchgate.net

Substrate Recognition by ATP-Binding Cassette (ABC) Transporters

Beyond MDR1 Pgp, other members of the ATP-Binding Cassette (ABC) transporter superfamily also play a crucial role in cellular permeability. A key transporter in this family is the breast cancer resistance protein (BCRP), also known as ABCG2. nih.govscienceopen.com Like Pgp, ABCG2 is an efflux pump with broad substrate specificity and is implicated in multidrug resistance and limiting drug distribution across physiological barriers like the blood-brain barrier. scienceopen.comescholarship.org

Interaction with Human ABCG2 and Zebrafish Homologs (Abcg2a, Abcb4)

Systematic screening has demonstrated that many coelenterazine analogs are substrates for human ABCG2. nih.govnih.gov Specific investigations using HEK293 cells transfected with various transporters have determined that this compound is a substrate for human ABCG2. nih.govresearchgate.net

Zebrafish have emerged as a valuable model organism for studying ABC transporters due to their functional and structural similarities to their human counterparts. nih.govnih.govnih.gov The zebrafish homologs of human ABCG2 and ABCB1, notably Abcg2a and Abcb4, are expressed at the zebrafish blood-brain barrier. nih.govnih.gov Research has shown that this compound is recognized and transported by both zebrafish Abcg2a and Abcb4. nih.govresearchgate.net Interestingly, while this compound is a substrate for the zebrafish Pgp homolog Abcb4, it is not for the human Pgp ABCB1, highlighting a subtle difference between the species' transporter functions. nih.govresearchgate.net

The substrate status of this compound and related analogs across different transporters is summarized in the table below, based on findings from transfected HEK293 cell models. nih.govresearchgate.net

TransporterHuman ABCB1 (Pgp)Human ABCG2 (BCRP)Zebrafish Abcb4Zebrafish Abcg2a
This compound Not a SubstrateSubstrateSubstrateSubstrate
Native Coelenterazine SubstrateSubstrateSubstrateSubstrate
Coelenterazine h Not a SubstrateSubstrateNot a SubstrateSubstrate

Emerging Technologies and Future Research Directions with Coelenterazine Hcp

Integration with Bioluminescence-Induced Optogenetic Systems

A transformative area of research is the fusion of bioluminescence with optogenetics, creating "bioluminescent-optogenetic" (BL-OG) systems. nih.gov In this approach, the light required to activate an optogenetic tool is generated internally by a luciferase-luciferin reaction, eliminating the need for external light sources. fishersci.ca This strategy overcomes the limitations of traditional optogenetics, such as the need for invasive fiber optics and the potential for light-induced toxicity. nih.gov Coelenterazine (B1669285) and its derivatives are central to these systems, serving as the fuel for luciferases like those from Gaussia and Renilla. fishersci.ca The high sensitivity of analogs like Coelenterazine hcp makes them particularly suitable for these applications, as they can generate sufficient photons to activate light-sensitive proteins even at low concentrations. wikidata.orgsigmaaldrich.com

The development of advanced probes based on coelenterazine-type bioluminescence is a rapidly expanding field. nih.gov These probes are engineered molecules that can sense specific biological events, such as changes in calcium concentration or protein-protein interactions, and translate them into a light-based signal. uni.lu For instance, the photoprotein aequorin, when reconstituted with this compound, acts as a highly sensitive calcium indicator. aatbio.com

Researchers are designing sophisticated probes that couple a luciferase with a photosensory domain. fishersci.ca In these systems, the bioluminescence generated from the coelenterazine-luciferase reaction activates the linked photosensitive protein, which in turn triggers a downstream event. nih.gov This allows for precise control over cellular activities. The development of these "bioluminescence-induced photosensory domain-based probes" is being applied to the imaging, sensing, and manipulation of cellular activities, signaling pathways, and synthetic genetic circuits. fishersci.canih.gov

BL-OG systems offer powerful strategies for reprogramming cellular functions. By expressing a fusion protein of a luciferase and a light-gated ion channel (an opsin) in target cells, researchers can remotely control neuronal firing and other cellular processes. nih.govuni.lu For example, the "Luminopsin" (LMO) construct, which fuses a luciferase with channelrhodopsin, can be activated by the systemic administration of coelenterazine. nih.govuni.lu The subsequent bioluminescent reaction produces enough light to open the ion channel, depolarize the cell, and initiate an action potential. fishersci.ca

This technology enables the non-invasive modulation of neural circuits and other signaling pathways. nih.gov The ability to use highly efficient substrates like this compound is advantageous, as it can lead to more robust and specific activation of these engineered pathways. Future research aims to refine these tools to control a wide array of biological processes, from gene expression to programmed cell death, offering new avenues for understanding disease mechanisms and developing novel therapies. nih.govuni.lu

Development of Probes for Sensing and Controlling Biological Processes

Advancements in Bioimaging Modalities Employing this compound

Bioluminescence imaging (BLI) is a cornerstone of preclinical research, valued for its high sensitivity and low background signal. wikipedia.org However, traditional BLI using native coelenterazine is often limited by the emission of blue-green light, which is readily absorbed and scattered by mammalian tissues, hindering deep-tissue applications. uni.lu

A major goal in the field is to push the boundaries of BLI for deeper tissue penetration and higher resolution. This requires shifting the bioluminescent signal to red and near-infrared (NIR) wavelengths (the "optical window" of tissue), where light absorption is minimal. nih.gov Two primary strategies are being pursued:

Red-Shifted Luciferin-Luciferase Pairs: This involves the chemical synthesis of coelenterazine analogs that inherently produce red-shifted light when paired with either native or engineered luciferases. nih.govctdbase.org By modifying the core structure of coelenterazine, researchers have created derivatives that shift the emission maximum, enabling more sensitive visualization in deep tissues. uni.lu

Bioluminescence Resonance Energy Transfer (BRET): This technique couples a luciferase donor (like Renilla or NanoLuc) with a fluorescent acceptor protein that emits in the red or NIR spectrum. nih.govwikipedia.org When the luciferase is activated by a substrate like coelenterazine, it transfers its energy non-radiatively to the nearby acceptor, which then emits the longer-wavelength light. wikipedia.org This approach has successfully been used to image protein-protein interactions and other molecular events in deep-tissues of animal models. nih.govnih.gov

The high photon output of substrates like this compound is critical for the success of these advanced imaging modalities, as a brighter initial signal leads to a stronger final signal, whether it is directly red-shifted or transferred via BRET. aatbio.com

Rational Design and Synthesis of Next-Generation Coelenterazine-based Biosensors

The future of bioluminescent tools relies on the rational design and chemical synthesis of novel coelenterazine analogs with tailored properties. uni.lu By systematically modifying the imidazopyrazinone core at its various positions (C-2, C-6, and C-8), chemists can fine-tune the substrate’s characteristics. uni.luuni.lu

Key goals in the synthesis of next-generation biosensors include:

Increased Light Output: Enhancing the quantum yield to produce brighter signals for greater sensitivity.

Red-Shifted Emission: Modifying the chemical structure to push the emission wavelength into the red/NIR range for improved in vivo imaging. uni.lu

Improved Stability and Kinetics: Creating "caged" luciferins that are inactive until cleaved by a specific enzyme, which improves signal-to-background ratios, or developing analogs with prolonged signal half-lives for longitudinal studies. uni.lu

Substrate Specificity: Designing analogs that are specific for engineered luciferases, enabling the development of orthogonal reporter systems that can be used simultaneously without cross-talk. uni.lu

This synthetic approach allows for the creation of a diverse portfolio of bioluminescent probes, moving beyond naturally available luciferins to custom-designed molecules for specific research applications.

Genetic Engineering Approaches for Modulating Bioluminescent Properties of Photoproteins

Complementing the chemical synthesis of new substrates is the genetic engineering of the photoproteins and luciferases themselves. A powerful, two-pronged approach involves pairing a synthetic coelenterazine analog with a specifically mutated luciferase or photoprotein to achieve desired properties. acrospharmatech.com

For instance, researchers have performed site-directed mutagenesis on key amino acid residues near the active site of photoproteins like aequorin. acrospharmatech.com By swapping specific amino acids, they can alter the protein's local chemical environment, which in turn influences the conformation of the bound coelenterazine analog and shifts the resulting emission wavelength. acrospharmatech.com A notable advancement in this area is the site-specific incorporation of non-natural amino acids into the protein's structure. This technique has been used to create aequorin variants with significantly red-shifted emission spectra, which are better suited for in vivo imaging. acrospharmatech.com Combining these engineered photoproteins with a library of synthetic coelenterazine analogs, including high-efficiency variants like this compound, can generate a wide array of bioluminescent reporters with customized colors and kinetics. nih.gov

Q & A

Q. What are the key chemical and spectral properties of Coelenterazine hcp that make it suitable for calcium sensing?

this compound (C₂₅H₂₅N₃O₂, MW 399.48) is a synthetic bioluminescent calcium probe with a distinct imidazopyrazinone core. Its absorption peak at 430 ± 3 nm (methanol) and emission at 445 nm enable high-sensitivity Ca²⁺ detection . The compound’s structure includes a cyclopentylmethyl group and a 4-hydroxyphenyl substituent, enhancing Ca²⁺ binding kinetics and quantum yield . Solubility in methanol (1 mg/mL) and ethanol, but not DMSO, dictates stock preparation protocols .

Q. How should this compound be stored and reconstituted to maintain stability in experiments?

this compound is light-, oxygen-, and temperature-sensitive. Store lyophilized powder at -20°C in airtight vials. For reconstitution, use ethanol or methanol to prepare a 1 mg/mL stock solution, aliquot to avoid freeze-thaw cycles, and protect from light. Pre-warm solvents to room temperature to prevent precipitation .

Q. What are the primary applications of this compound in biological assays?

Its primary uses include:

  • Calcium flux measurement : Reconstituted with apoaequorin for luminescence-based Ca²⁺ detection in GPCR studies .
  • Bioluminescence resonance energy transfer (BRET) : Paired with Renilla luciferase for protein interaction studies .
  • High-throughput screening (HTS) : Detects intracellular Ca²⁺ dynamics in drug discovery due to its 190-fold higher signal vs. native coelenterazine .

Advanced Research Questions

Q. How does this compound compare to analogs (e.g., cp, f, n) in luminescence output and experimental utility?

this compound exhibits the highest luminescence intensity among analogs (10–20× brighter than native coelenterazine) and faster Ca²⁺ response times . However, derivatives like Coelenterazine cp show comparable sensitivity but lower cost, making them preferable for long-term HTS . Coelenterazine fcp and hcp are optimal for NanoLuc assays due to brightness and reduced interference with GFP-based reporters . A comparative table is provided below:

Propertyhcpcpfn
Luminescence Intensity190×150×120×80×
Ca²⁺ Response Time<50 ms<100 ms<150 ms<200 ms
Cost (Relative)HighModerateLowLow
Best Use CaseHTS, BRETLive-cellROS assaysBaseline
Data compiled from .

Q. What methodological steps optimize this compound-based calcium assays in recombinant apoaequorin systems?

  • Reconstitution Protocol : Incubate apoaequorin with 5–10 µM this compound in calcium-free buffer (e.g., HEPES + EDTA) for 4–6 hrs at 4°C to maximize active complex formation .
  • Signal Calibration : Use calcium ionophores (e.g., ionomycin) to establish a standard curve for intracellular Ca²⁺ quantification .
  • Background Reduction : Pre-treat cells with antioxidants (e.g., ascorbic acid) to minimize ROS interference with luminescence .

Q. How can researchers address this compound’s cell permeability limitations in live-cell imaging?

this compound’s high membrane permeability causes pre-experimental background luminescence. Strategies include:

  • Derivatization : Attach polyethylene glycol (PEG) linkers or anionic groups (e.g., phosphonates) to reduce permeability, though this may reduce luminescence by 200–950× .
  • Timed Delivery : Use microinjection or controlled perfusion systems to introduce the substrate immediately before measurement .
  • Quenchers : Co-administer membrane-impermeable luciferase inhibitors (e.g., luciferin analogs) to suppress extracellular signals .

Q. What analytical methods validate this compound purity and batch consistency?

  • HPLC : Use a C18 column with methanol/water gradient (95:5 to 70:30) to confirm ≥95% purity .
  • Mass Spectrometry : Validate molecular weight (399.48 m/z) and detect degradation products (e.g., oxidized forms at 415 m/z) .
  • Functional Assays : Compare luminescence output of reconstituted apoaequorin across batches using a calcium standard .

Troubleshooting and Contradictions

Q. Why might this compound yield inconsistent luminescence in repeated experiments?

Common issues include:

  • Oxidative Degradation : Ensure anaerobic storage and reconstitute under nitrogen gas .
  • Calcium Contamination : Use ultrapure buffers (e.g., Chelex-treated) to avoid premature activation .
  • Cell Toxicity : Titrate this compound concentrations below 20 µM to prevent mitochondrial stress .

Q. How do conflicting reports on this compound’s performance in ROS assays align with its design?

While this compound is primarily a Ca²⁺ probe, its sensitivity to superoxide radicals can produce false-positive signals. To isolate Ca²⁺-specific signals, use ROS scavengers (e.g., TEMPOL) or parallel assays with ROS-specific probes (e.g., luminol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.